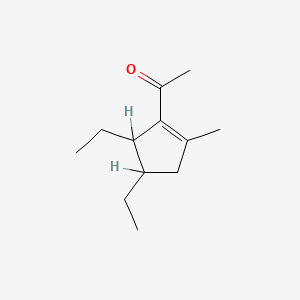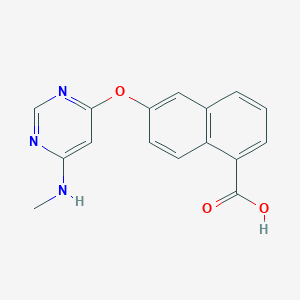
Ethanone, 1-(4,5-diethyl-2-methyl-1-cyclopenten-1-yl)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethanone, 1-(4,5-diethyl-2-methyl-1-cyclopenten-1-yl)- is an organic compound with the molecular formula C12H20O It is characterized by a cyclopentene ring substituted with diethyl and methyl groups, and an ethanone functional group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of Ethanone, 1-(4,5-diethyl-2-methyl-1-cyclopenten-1-yl)- typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of 4,5-diethyl-2-methylcyclopent-1-en-1-yl with ethanoyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acyl chloride.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as distillation and recrystallization are employed to obtain the compound in high purity.
Analyse Des Réactions Chimiques
Types of Reactions: Ethanone, 1-(4,5-diethyl-2-methyl-1-cyclopenten-1-yl)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding carboxylic acids.
Reduction: Reduction reactions using hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) can convert the ethanone group to an alcohol.
Substitution: Halogenation reactions using bromine (Br2) or chlorine (Cl2) can introduce halogen atoms into the cyclopentene ring.
Common Reagents and Conditions:
Oxidation: KMnO4 in aqueous solution under reflux conditions.
Reduction: H2 gas with Pd/C catalyst at room temperature.
Substitution: Br2 in carbon tetrachloride (CCl4) under UV light.
Major Products:
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Halogenated derivatives.
Applications De Recherche Scientifique
Ethanone, 1-(4,5-diethyl-2-methyl-1-cyclopenten-1-yl)- has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with enzymes.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals.
Mécanisme D'action
The mechanism of action of Ethanone, 1-(4,5-diethyl-2-methyl-1-cyclopenten-1-yl)- involves its interaction with specific molecular targets. The compound can act as an inhibitor or activator of certain enzymes, affecting metabolic pathways. For example, it may inhibit the activity of cyclooxygenase (COX) enzymes, leading to reduced production of pro-inflammatory prostaglandins.
Comparaison Avec Des Composés Similaires
- Ethanone, 1-(2-methyl-1-cyclopenten-1-yl)-
- Ethanone, 1-(1,4-dimethyl-3-cyclohexen-1-yl)-
- Ethanone, 1-(2,4,4,5,5-pentamethyl-1-cyclopenten-1-yl)-
Comparison: Ethanone, 1-(4,5-diethyl-2-methyl-1-cyclopenten-1-yl)- is unique due to its specific substitution pattern on the cyclopentene ring. This structural difference can influence its reactivity, physical properties, and biological activity compared to similar compounds. For instance, the presence of diethyl groups may enhance its lipophilicity and membrane permeability, potentially increasing its efficacy in biological systems.
Propriétés
Numéro CAS |
62338-24-3 |
|---|---|
Formule moléculaire |
C12H20O |
Poids moléculaire |
180.29 g/mol |
Nom IUPAC |
1-(4,5-diethyl-2-methylcyclopenten-1-yl)ethanone |
InChI |
InChI=1S/C12H20O/c1-5-10-7-8(3)12(9(4)13)11(10)6-2/h10-11H,5-7H2,1-4H3 |
Clé InChI |
DBGUPVIBNLDIII-UHFFFAOYSA-N |
SMILES canonique |
CCC1CC(=C(C1CC)C(=O)C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![4-[2-([1,1'-Biphenyl]-4-yloxy)ethyl]-5-methyl-2-furancarboxylic acid](/img/structure/B13932979.png)



![Benzyl methyl(2-oxospiro[3.5]nonan-7-YL)carbamate](/img/structure/B13933013.png)




![8-(4-Methoxy-6-methyl-pyrimidin-2-yl)-1,4-dioxa-8-aza-spiro[4.5]decane](/img/structure/B13933030.png)


![Spiro[3.5]nonane-1,3-dione, 7-methoxy-](/img/structure/B13933053.png)
